![molecular formula C24H34Cl2N2O2 B000613 Eprazinone dihydrochloride CAS No. 10402-53-6](/img/structure/B613.png)
Eprazinone dihydrochloride
Overview
Description
Eprazinone dihydrochloride is a chemical compound extensively studied for its chemical and physical properties. It has been analyzed through various scientific methods to understand its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of this compound involves complex chemical processes. Although specific synthesis processes are not detailed in the available literature, compounds similar to Eprazinone, such as dihydrooxepine-containing epidithiodiketopiperazine and pyrazines, are synthesized through intricate steps including cycloaddition reactions, cycloisomerization, and sulfenylation (Codelli, Puchlopek, & Reisman, 2012).
Molecular Structure Analysis
The molecular structure of this compound has been determined through crystallography. It features a monoclinic space group with specific unit cell dimensions and assumes an extended conformation. The piperazine ring, a component of Eprazinone, exhibits a chair conformation, indicating the molecule's complex spatial arrangement (Kim, Song, Yun, & Shin, 1991).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of different metabolites through processes such as hydrolysis and dealkylation. These reactions highlight its reactivity and the pathways through which it can be transformed within biological systems or chemical processes (Toffel-Nadolny & Gielsdorf, 1981).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are critical for its application in various fields. While specific physical properties are not detailed in the available research, studies on related compounds provide insights into how structural variations influence physical characteristics like solubility, thermal stability, and mesomorphic properties (Jaung & Kim, 2000).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other compounds and its degradation pathways, have been explored. Research indicates that this compound interacts with various agents, leading to the formation of degradation products. These interactions and the resultant products are crucial for understanding the compound's behavior in different environments (Hiskia et al., 2001).
Scientific Research Applications
Aquatic Toxicity Tests : Eprazinone dihydrochloride was used in developing aquatic toxicity tests for the Risk Evaluation Scheme for Substances Notification, assessing its impact on freshwater ecosystems (Girling et al., 2000).
Neuroprotective Effects : As a calcium antagonist, this compound exhibits protective effects against cerebral ischaemia and stroke in animal models (Shinyama et al., 1997).
Respiratory Applications : It has shown secretolytic, bronchial spasmodic properties, antitussive action, and pain relief in the bronchial system. Notably, it was effective without significant side effects in these applications (Spitzer, 1980).
Adverse Reactions : There are reports of this compound causing drug eruptions with subcorneal pustulation, indicating a need for caution in its clinical use (Faber et al., 1984).
Fixed Drug Eruptions : It can also cause non-pigmented fixed drug eruptions in patients, particularly those with upper respiratory tract infections (Tanabe et al., 2005).
Bronchial Hypersecretion : Eprazinone (Mucitux) might modify the fibrillar structure of bronchial mucus, which could be beneficial in treating bronchial hypersecretion (Degand et al., 1976).
Pulmonary Function Improvement : It has been found to improve pulmonary function and arterial pO2 in patients with chronic bronchitis, influencing lung lavage lipid levels and ion transport (Thrall et al., 1992).
Treatment for Bronchitis in Children : Demonstrating excellent mucolytic activity, this compound is an efficient remedy for both chronic and acute bronchitis in children (Rudkowski & Latoś, 1980).
Metabolism in Humans : It is metabolized in humans through hydrolysis and cleavage, leading to various metabolites (Toffel-Nadolny & Gielsdorf, 1981).
Crystal Structure Analysis : The crystal structure of this compound reveals an extended conformation and is hydrogen bonded to the two piperazine nitrogen atoms (Kim et al., 1991).
Mechanism of Action
Target of Action
Eprazinone dihydrochloride is a mucolytic drug that relieves bronchospasms . It has been suggested that it binds to mucine receptors on the respiratory tract .
Mode of Action
It is known to have mucolytic properties and a direct relaxant action on bronchial smooth muscle . It is also suggested to suppress the excitation of the cough center to stop coughing .
Result of Action
This compound acts to relieve bronchospasms and has mucolytic properties . This suggests that it may help to clear mucus from the respiratory tract and relax the bronchial muscles, thereby improving respiratory function.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;;/h4-13,20,23H,3,14-19H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQVOKMMQFZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046631 | |
Record name | Eprazinone dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10402-53-6 | |
Record name | Eprazinone hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprazinone dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(β-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRAZINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394X1L8I9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the pharmacological effects of Eprazinone dihydrochloride?
A1: this compound has been shown to possess several beneficial pharmacological properties, including secretolytic (mucus-thinning), bronchospasmolytic (relieving bronchial spasms), and antitussive (cough-suppressing) effects []. Additionally, it has demonstrated pain-relieving effects within the bronchial system []. These effects were confirmed through pulmonary function tests [].
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes in the monoclinic system, specifically in the P2(1)/n space group []. Its unit cell dimensions are a=11.381(2) Å, b=28.318(2) Å, c=7.840(1) Å []. Within the crystal structure, the molecule adopts an extended conformation. The piperazine ring exhibits a standard chair conformation, and the four carbon atoms within this ring are arranged in a planar fashion []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.